4-Amino-2-methoxypyridine
Overview
Description
4-Amino-2-methoxypyridine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position. This compound is known for its off-white solid appearance and has a melting point of approximately 87-88°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with ammonia or an amine source under specific conditions. One common method includes the use of 2-methoxypyridine and ammonia in the presence of a catalyst to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and strong bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Amino-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxypyridine involves its interaction with specific molecular targets. For instance, it acts as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a role in various physiological and pathological processes. The compound binds to the active site of iNOS, preventing the synthesis of nitric oxide, a key signaling molecule .
Comparison with Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but with a methyl group instead of a methoxy group.
2-Amino-4-hydroxypyridine: Contains a hydroxyl group at the 4-position instead of a methoxy group.
2-Amino-4-chloropyridine: Features a chlorine atom at the 4-position instead of a methoxy group.
Uniqueness: 4-Amino-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2-position and amino group at the 4-position make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Biological Activity
4-Amino-2-methoxypyridine (4-AMePy), a derivative of pyridine, has garnered attention in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and features an amino group at the 4-position and a methoxy group at the 2-position of the pyridine ring. This specific substitution pattern contributes to its unique chemical reactivity and biological activity. The compound appears as an off-white solid with a melting point of approximately 87-88°C.
The biological activity of 4-AMePy is primarily linked to its role as a selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme responsible for producing nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including immune response and vasodilation. By inhibiting iNOS, 4-AMePy can modulate NO levels, which may have therapeutic implications in conditions characterized by excessive NO production, such as inflammation and neurodegenerative diseases .
Enzyme Inhibition
Research indicates that 4-AMePy exhibits inhibitory effects on several enzymes:
- Inducible Nitric Oxide Synthase (iNOS) : The compound binds to the active site of iNOS, preventing NO synthesis. This action is significant in studies related to inflammation and neuroprotection .
- Other Enzymes : Preliminary studies suggest potential inhibitory effects on other enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.
Cytotoxicity Studies
Cytotoxicity assessments have shown that 4-AMePy can influence cell viability. In vitro studies demonstrated that certain concentrations of the compound could induce cytotoxic effects in cancer cell lines while sparing normal cells, indicating a selective action that warrants further investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 4-AMePy has been explored through various analogs. Modifications at different positions on the pyridine ring have led to variations in potency and selectivity against biological targets. For instance, substituents such as halogens or alkyl groups can significantly alter the compound's inhibitory activity against iNOS and other enzymes .
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
4-AMePy | None | - | iNOS inhibitor |
3-MeO-4-AMePy | Methoxy at position 3 | TBD | Reduced potency |
3-F-4-AMePy | Fluoro at position 3 | TBD | Enhanced selectivity |
Case Studies
- Inflammation Models : In vivo studies utilizing mouse models of inflammation demonstrated that treatment with 4-AMePy resulted in reduced markers of inflammation, correlating with decreased iNOS expression in tissues such as lungs and spleen following lipopolysaccharide (LPS) administration .
- Neuroprotection : Another study investigated the neuroprotective effects of 4-AMePy in models of neurodegeneration. The compound showed promise in reducing neuronal damage associated with oxidative stress, potentially through its modulation of NO levels .
Properties
IUPAC Name |
2-methoxypyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQHRSELNPKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942385 | |
Record name | 2-Methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20265-39-8 | |
Record name | 2-Methoxypyridin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20265-39-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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